Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate
Description
Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate is a sulfonated anthraquinone derivative characterized by a zwitterionic surfactant structure and anthraquinone dye functionality . Its molecular architecture includes:
- Anthraquinone backbone: Provides chromophoric properties essential for dye applications.
- Sulphonato groups: Enhance water solubility and surfactant behavior.
- Cyclohexyl-naphthylsulphonyl substituent: Introduces steric bulk and influences intermolecular interactions, critical for micelle formation in surfactant applications .
The compound is synthesized via multi-step reactions involving sulfonation, amination, and cyclization, typical of anthraquinone derivatives . Its primary applications include use in textile dyes, surfactants, and specialized chemical intermediates.
Properties
CAS No. |
72749-78-1 |
|---|---|
Molecular Formula |
C30H26N3NaO7S2 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
sodium;1-amino-4-[[4-(naphthalen-2-ylsulfonylamino)cyclohexyl]amino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H27N3O7S2.Na/c31-28-25(42(38,39)40)16-24(26-27(28)30(35)23-8-4-3-7-22(23)29(26)34)32-19-10-12-20(13-11-19)33-41(36,37)21-14-9-17-5-1-2-6-18(17)15-21;/h1-9,14-16,19-20,32-33H,10-13,31H2,(H,38,39,40);/q;+1/p-1 |
InChI Key |
DLKKTKBBFZACTQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CCC1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])NS(=O)(=O)C5=CC6=CC=CC=C6C=C5.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: The sulfonate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
Scientific Research Applications
Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying various biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structurally analogous compounds share the anthraquinone core but differ in substituents, which modulate solubility, surfactant efficacy, and dye performance. Key comparisons are detailed below:
Structural and Functional Comparison
Table 1: Comparative Analysis of Anthraquinone Sulfonates
Key Research Findings
Surfactant Performance: The target compound's zwitterionic nature (evidenced by its sulfonate and amino groups) enables superior micelle formation compared to purely anionic analogs like the methoxyphenyl variant. This property is critical in detergent formulations .
Dye Affinity: Compounds with bulky hydrophobic substituents (e.g., benzoylamino-methyl groups in ) exhibit higher binding to polyester and nylon due to enhanced van der Waals interactions. The target compound’s naphthylsulphonyl group balances hydrophobicity and solubility, making it versatile for multiple fiber types .
Thermal Stability: Anthraquinones with cyclohexyl or aryl substituents (e.g., target compound and ) demonstrate higher thermal degradation thresholds (>250°C), advantageous for high-temperature dyeing processes .
Regulatory and Safety Profiles : The methoxyphenyl variant (CAS 75313-88-1) is listed in the EC Inventory, with safety data indicating moderate toxicity (H315, H319) . In contrast, the target compound’s regulatory status remains less documented, though its zwitterionic structure may reduce skin irritation risks compared to cationic surfactants .
Solubility and Stability
- Aqueous Solubility: The target compound’s zwitterionic nature enhances solubility in polar solvents, outperforming hydrophobic derivatives like but less soluble than the unsubstituted sodium anthraquinone sulfonate .
- Oxidative Stability: Anthraquinones with electron-withdrawing groups (e.g., sulphonate) resist photodegradation better than those with electron-donating substituents (e.g., methoxy in ) .
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